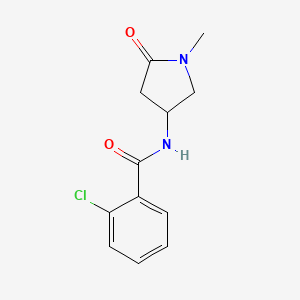

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Description

2-Chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a chlorine atom at the 2-position of the aromatic ring. The amide nitrogen is linked to a 1-methyl-5-oxopyrrolidin-3-yl group, a five-membered lactam (pyrrolidinone) ring with a methyl substituent at the 1-position and a ketone at the 5-position.

Properties

IUPAC Name |

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHLBHKVBBZHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products

Substitution: Formation of N-substituted benzamides.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrrolidinone moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide with structurally or functionally related benzamide derivatives:

Key Findings:

Structural Diversity in Agrochemistry : Imazosulfuron and chlorsulfuron exemplify chloro-substituted benzamide/sulfonamide derivatives optimized for herbicidal activity. Their triazine or sulfonylurea groups enhance target specificity in plants, unlike the lactam-containing target compound, which may prioritize mammalian enzyme interactions .

Pharmaceutical Potential: The 2-amino-5-chloro-N-(2-methoxyethyl)-benzamide highlights the role of polar substituents (e.g., amino, methoxyethyl) in drug design. The target compound’s pyrrolidinone ring could improve metabolic stability or binding affinity compared to linear side chains .

Heterocyclic Influence: The oxadiazole-containing analog demonstrates how heterocycles modulate bioactivity. The target’s pyrrolidinone may offer similar advantages (e.g., conformational rigidity) but with distinct electronic profiles due to the lactam’s dipole moment.

Notes

- The structural uniqueness of the pyrrolidinone ring in the target compound distinguishes it from linear or heterocyclic analogs, suggesting unexplored therapeutic or agrochemical applications.

- Cross-referencing patent databases (e.g., PubChem, Reaxys) is recommended for additional analogs and bioactivity data.

- Caution is advised when extrapolating properties from structurally related compounds due to substituent-specific effects on reactivity and toxicity.

Biological Activity

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and related case studies.

Chemical Structure and Properties

The compound features a chlorine atom at the 2-position of the benzamide moiety, which may influence its biological interactions due to the electronegativity of chlorine compared to other halogens. Its molecular formula is , with a molecular weight of approximately 250.73 g/mol. The presence of the pyrrolidinone ring contributes to the compound's unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClN₂O |

| Molecular Weight | 250.73 g/mol |

| Chlorine Position | 2-position |

| Functional Groups | Benzamide, Pyrrolidinone |

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. For instance, derivatives of benzamides have shown efficacy against various cancer cell lines and microbial strains. The mechanism often involves inhibition of specific enzymes or receptors linked to cell proliferation and survival.

In one study focusing on benzamide derivatives, compounds were tested against multiple fungi, revealing that some exhibited excellent fungicidal activity with EC50 values significantly lower than established antifungal agents . This suggests that structural modifications in benzamide derivatives can lead to enhanced biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds indicates that the presence of electron-withdrawing groups (like chlorine) enhances biological activity. A study demonstrated that substituents at specific positions on the benzene ring could dramatically affect inhibitory potency against various targets . The SAR analysis showed that compounds with halogen substitutions often displayed superior activity compared to their non-halogenated counterparts.

Case Studies

- Fungal Inhibition Study : A recent investigation evaluated several benzamide derivatives against Sclerotinia sclerotiorum. Compounds with chlorinated substituents showed enhanced inhibitory effects, with some achieving over 80% inhibition compared to standard treatments .

- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that similar compounds inhibited cell growth effectively, suggesting potential for development as anticancer agents . The inhibition mechanism was linked to downregulation of critical growth pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Amidation Reaction : Reacting chloro-benzoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine.

- Bromination Followed by Amidation : This method allows for the introduction of the chlorine atom at the desired position on the benzene ring before forming the amide bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.